Rizatriptan N-oxide

Description

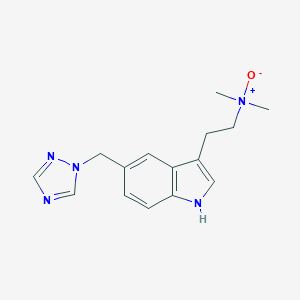

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTBNOJGXNZYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180690 | |

| Record name | Rizatriptan N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260435-42-5 | |

| Record name | Rizatriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260435425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIZATRIPTAN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNT22B2U4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Rizatriptan N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan N-oxide is a primary metabolite and a significant impurity of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. As a potential impurity in the bulk drug substance, the synthesis and thorough characterization of this compound are crucial for quality control, stability studies, and regulatory compliance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound.

Chemical and Physical Properties

This compound is chemically designated as N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | [1][2] |

| CAS Number | 260435-42-5 | [3] |

| Molecular Formula | C₁₅H₁₉N₅O | |

| Molecular Weight | 285.34 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and Methanol (B129727) | |

| Storage | -20°C |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves the direct oxidation of Rizatriptan base.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of Rizatriptan Base

This protocol is based on established N-oxidation procedures for tertiary amines using peroxy acids.

Materials:

-

Rizatriptan base

-

meta-Chloroperbenzoic acid (m-CPBA, 70-77% purity)

-

Dichloromethane (DCM), analytical grade

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Dissolution: Dissolve Rizatriptan base (1.0 equivalent) in dichloromethane (DCM) at room temperature with stirring.

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperbenzoic acid (m-CPBA, approximately 1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite and stir for 15-20 minutes.

-

Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. A quantitative yield has been reported for this type of reaction.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is crucial for determining the purity of this compound and for its quantification as an impurity in Rizatriptan.

Caption: General workflow for HPLC analysis.

The following table summarizes a validated HPLC method for the determination of this compound.

| Parameter | Condition | Reference |

| Column | ODS 3V, 250 × 4.6 mm, 5 µm | |

| Mobile Phase A | 0.25 mM Potassium dihydrogen phosphate (B84403) buffer (pH 2.0) : Methanol (95:5 v/v) | |

| Mobile Phase B | Acetonitrile | |

| Gradient | Gradient composition over a 35-minute run time | |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 40°C | |

| Detector Wavelength | 280 nm | |

| Retention Time | Rizatriptan: ~22.6 min, this compound: ~24.7 min |

| Validation Parameter | Result | Reference |

| Linearity Range | 450 - 11000 ng/mL | |

| Correlation Coefficient (R²) | 0.999 | |

| Limit of Detection (LOD) | 150 ng/mL | |

| Limit of Quantification (LOQ) | 450 ng/mL | |

| Recovery | 96.0 - 102.0% |

Spectroscopic Characterization

Mass spectrometry confirms the molecular weight of this compound.

-

Protonated Molecular Ion [M+H]⁺: m/z 286.2

The fragmentation of N-oxides in mass spectrometry often involves a characteristic neutral loss of oxygen (16 Da).

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3042 | Aromatic C-H stretching | |

| 2946, 2924 | Aliphatic C-H stretching | |

| 1504 | C=N stretching |

NMR spectroscopy provides detailed information about the chemical structure.

-

¹H NMR (DMSO-d₆): A characteristic singlet for the indole (B1671886) NH proton appears at approximately 11.3 ppm. The signals for the N-methyl protons are expected to be shifted downfield compared to Rizatriptan due to the deshielding effect of the N-oxide group.

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound via the oxidation of Rizatriptan base and provides a comprehensive overview of its characterization using modern analytical techniques. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Rizatriptan. The provided workflows and characterization data will aid in the unambiguous identification and quantification of this critical impurity and metabolite.

References

Chemical and physical properties of Rizatriptan N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rizatriptan (B1679398) N-oxide is a minor metabolite of the selective 5-HT1B/1D receptor agonist, rizatriptan, a widely prescribed therapeutic agent for the acute treatment of migraine. It is also a potential impurity in the bulk drug substance of rizatriptan benzoate (B1203000). This technical guide provides a comprehensive overview of the chemical and physical properties of Rizatriptan N-oxide, including its synthesis, analytical characterization, and pharmacological profile. While considered pharmacologically inactive, a thorough understanding of this molecule is crucial for impurity profiling, metabolic studies, and ensuring the quality and safety of rizatriptan-based pharmaceuticals.

Chemical and Physical Properties

This compound is the N-oxidized derivative of rizatriptan at the tertiary amine of the dimethylaminoethyl side chain. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | [1] |

| Synonyms | Rizatriptan EP Impurity H, Rizatriptan N10-Oxide | [2][3] |

| CAS Number | 260435-42-5 | [4] |

| Molecular Formula | C15H19N5O | [4] |

| Molecular Weight | 285.34 g/mol | |

| Appearance | Off-White to Pale Yellow Solid | |

| Melting Point | 153-156°C | |

| Solubility | Soluble in Methanol (B129727) and DMSO | |

| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere |

Synthesis and Purification

This compound is primarily formed through the oxidation of rizatriptan. This can occur metabolically in vivo or as a degradation product during the synthesis or storage of rizatriptan.

Laboratory Synthesis

Experimental Protocol: General N-Oxidation of a Tertiary Amine

-

Dissolution: Dissolve Rizatriptan free base in a suitable organic solvent such as dichloromethane (B109758) or chloroform.

-

Oxidation: Cool the solution in an ice bath and add a stoichiometric amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise with stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench any excess oxidizing agent. For m-CPBA, this can be done by washing with a sodium sulfite (B76179) solution. For hydrogen peroxide, manganese dioxide can be used.

-

Extraction: Extract the aqueous layer with the organic solvent to recover the product.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure this compound.

Formation as a Degradation Product

Forced degradation studies of rizatriptan benzoate have shown the formation of impurities under oxidative stress.

Experimental Protocol: Oxidative Degradation of Rizatriptan

-

Preparation: Prepare a solution of rizatriptan benzoate in a suitable solvent.

-

Stress Condition: Add a solution of hydrogen peroxide (e.g., 3%) to the rizatriptan solution.

-

Incubation: Allow the mixture to react at room temperature or elevated temperature for a specified period.

-

Analysis: Analyze the resulting mixture by a validated analytical method, such as RP-HPLC, to identify and quantify the degradation products, including this compound.

Caption: General synthesis pathway for this compound.

Analytical Characterization

The identification and quantification of this compound, particularly as an impurity in rizatriptan drug products, are critical for quality control.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is the primary technique for the separation and determination of this compound.

Experimental Protocol: RP-HPLC Method for this compound Impurity

-

Column: ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.

-

Mobile Phase A: 0.25 mM potassium dihydrogen phosphate (B84403) buffer (pH 2.0) and methanol (95:5 v/v).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution is typically used to achieve separation from rizatriptan and other impurities.

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 40°C.

-

Detection: UV detection at 280 nm.

-

Retention Times: The retention times for rizatriptan and this compound are approximately 22.6 and 24.7 minutes, respectively, under these conditions.

Caption: Experimental workflow for HPLC analysis of this compound.

Pharmacological Profile

Metabolism of Rizatriptan

Rizatriptan is extensively metabolized in humans, primarily through oxidative deamination by monoamine oxidase-A (MAO-A) to the inactive indole (B1671886) acetic acid metabolite. Other minor metabolites include N-monodesmethyl-rizatriptan, a 6-hydroxy compound, and this compound.

Caption: Metabolic pathways of Rizatriptan.

Pharmacological Activity

This compound is considered to be a pharmacologically inactive metabolite. It does not exhibit significant affinity for the 5-HT1B/1D receptors, which are the primary targets for the therapeutic action of rizatriptan in migraine treatment.

While direct experimental data on the receptor binding profile of isolated this compound is scarce in publicly available literature, its classification as "inactive" is based on comprehensive metabolic studies of the parent drug. The structural modification of the tertiary amine to an N-oxide group is expected to significantly alter its electronic and steric properties, thereby reducing its ability to bind effectively to the serotonin (B10506) receptors.

Conclusion

This compound is a well-characterized, pharmacologically inactive minor metabolite and potential impurity of rizatriptan. A thorough understanding of its chemical properties, synthesis, and analytical detection is essential for the quality control of rizatriptan drug products and for comprehensive metabolic profiling. While it does not contribute to the therapeutic effect of rizatriptan, its monitoring is a key aspect of ensuring the safety and purity of this important anti-migraine medication. Further research could focus on detailed spectroscopic characterization and definitive receptor binding assays to further solidify the understanding of this compound.

References

Rizatriptan N-oxide: An In-Depth Technical Guide to its Role as a Metabolite in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan, a potent and selective 5-HT1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine headaches. Its efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate within the human body. While the primary metabolic pathway of Rizatriptan involves oxidative deamination by monoamine oxidase-A (MAO-A), a number of minor metabolites are also formed.[1][2][3] This technical guide provides a comprehensive overview of one such minor metabolite, Rizatriptan N-oxide, focusing on its quantitative presence in human plasma, the experimental protocols for its detection, and its position within the broader metabolic cascade of Rizatriptan.

Rizatriptan Metabolism: The Formation of this compound

Rizatriptan undergoes extensive first-pass metabolism, with approximately 14% of an oral dose being excreted as the unchanged parent drug.[1][3] The principal route of metabolism is the oxidative deamination by MAO-A, leading to the formation of the pharmacologically inactive indole (B1671886) acetic acid metabolite.

In addition to this major pathway, several minor metabolites are generated, including N-monodesmethyl-rizatriptan, a 6-hydroxy compound, its sulfate (B86663) conjugate, and this compound. This compound is considered a pharmacologically inactive metabolite. The formation of this metabolite is a result of the oxidation of the tertiary amine in the Rizatriptan molecule.

Quantitative Data on this compound

Quantitative data on the plasma concentration of this compound is not extensively reported in the available literature, which primarily focuses on the parent drug and the major indole acetic acid metabolite. However, studies investigating the disposition and pharmacokinetics of radiolabeled Rizatriptan have provided insights into the extent of this compound formation through urinary excretion data.

A key study by Vyas et al. (2000) provides the most direct quantitative data regarding this metabolite. Following administration of [14C]rizatriptan to healthy male subjects, the urinary excretion of Rizatriptan-N(10)-oxide was measured.

| Administration Route | Dose of Rizatriptan | Percentage of Dose Excreted as this compound in Urine | Reference |

| Intravenous | 3 mg | 4% | |

| Oral | 10 mg | 2% |

These findings underscore that the formation of this compound is a minor metabolic pathway for Rizatriptan in humans.

Experimental Protocols

The quantification of Rizatriptan and its metabolites in human plasma is typically achieved through sensitive and specific analytical methods, predominantly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). While specific protocols detailing the quantification of this compound are not abundant, the methodologies employed for the parent drug can be adapted for this purpose.

General Protocol for the Determination of Rizatriptan and its Metabolites in Human Plasma by LC-MS/MS

This protocol is a synthesized representation based on methodologies described in the literature for Rizatriptan analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of Rizatriptan or a structurally similar compound).

-

Add 5 mL of an appropriate organic solvent (e.g., methyl tertiary-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).

-

Vortex the mixture for 5-10 minutes.

-

Centrifuge at approximately 3000-4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reverse-phase C18 or C8 column (e.g., Zorbax XDB C8, 150 x 4.6 mm i.d.).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 10-20 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for Rizatriptan and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

-

Hypothetical MRM transition for this compound: The precursor ion would be the protonated molecule [M+H]+ of this compound. The product ion would be a characteristic fragment ion generated through collision-induced dissociation. The exact masses for these transitions would need to be determined through infusion of a pure standard of this compound into the mass spectrometer.

-

-

Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Visualizations

Metabolic Pathway of Rizatriptan

Caption: Metabolic fate of Rizatriptan in humans.

Experimental Workflow for this compound Analysis

Caption: General workflow for quantifying this compound.

Conclusion

References

The Formation of Rizatriptan N-oxide: A Guide to its Mechanism and Detection

For Researchers, Scientists, and Drug Development Professionals

Rizatriptan, a potent 5-HT1B/1D receptor agonist, is a widely prescribed medication for the acute treatment of migraine headaches. As with any pharmaceutical compound, ensuring its purity and stability is paramount. One of the identified impurities in Rizatriptan is its N-oxide derivative. This technical guide provides a comprehensive overview of the mechanism of formation for the Rizatriptan N-oxide impurity, supported by experimental data and methodologies, to aid in its control and analysis during drug development and manufacturing.

Mechanism of Formation

The formation of this compound is a direct consequence of the oxidation of the tertiary amine group present in the Rizatriptan molecule. This tertiary amine, specifically the N,N-dimethylaminoethyl side chain attached to the indole (B1671886) ring, is susceptible to oxidation.

The general mechanism for tertiary amine N-oxidation involves the nucleophilic nitrogen atom of the amine attacking an electrophilic oxygen atom from an oxidizing agent. In the context of pharmaceutical manufacturing and storage, this oxidation can be triggered by exposure to various oxidizing agents, including atmospheric oxygen, peroxides, or other reactive oxygen species.

The reaction can be summarized as follows:

Rizatriptan (Tertiary Amine) + Oxidizing Agent → this compound

Common oxidizing agents that can facilitate this transformation include hydrogen peroxide (H₂O₂), peroxy acids (such as m-chloroperoxybenzoic acid, mCPBA), and ozone. The lone pair of electrons on the nitrogen atom of the dimethylamino group in Rizatriptan initiates the attack on the oxidant, leading to the formation of a new N-O bond and the generation of the N-oxide impurity.

dot

Caption: Formation of this compound from Rizatriptan.

Experimental Evidence from Forced Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation products and pathways for a drug substance. Several studies on Rizatriptan benzoate (B1203000) have demonstrated the formation of the N-oxide impurity under oxidative stress conditions.

Summary of Quantitative Data

The following table summarizes the percentage of Rizatriptan degradation and the formation of impurities under various stress conditions, as reported in the literature.

| Stress Condition | Reagent/Condition | Duration | Temperature | Rizatriptan Degraded (%) | N-oxide Formation | Reference |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | 10-20% | Detected | [1][2] |

| Oxidative | 30% H₂O₂ | 6 hours | 50°C | Significant | Identified | [1] |

| Acidic Hydrolysis | 0.1N HCl | 24 hours | 80°C | ~15% | Not a primary product | [1][2] |

| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | 80°C | ~25% | Not a primary product | |

| Thermal | - | 48 hours | 105°C | Minimal | Not detected | |

| Photolytic | UV light | 7 days | Room Temperature | Minimal | Not detected |

Note: The exact percentages can vary depending on the specific experimental setup.

Experimental Protocols

To investigate the formation of this compound, the following experimental protocols, based on typical forced degradation studies, can be employed.

Preparation of Rizatriptan Solution

A stock solution of Rizatriptan benzoate is prepared by dissolving a known amount of the substance in a suitable solvent, such as a mixture of methanol (B129727) and water, to achieve a concentration of approximately 1 mg/mL.

Oxidative Stress Study

-

Reagent: 3% (v/v) Hydrogen Peroxide (H₂O₂) solution.

-

Procedure: To 1 mL of the Rizatriptan stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

-

Analysis: After the specified time, neutralize any remaining peroxide if necessary (e.g., with sodium bisulfite). Dilute the sample with the mobile phase to a suitable concentration for analysis by High-Performance Liquid Chromatography (HPLC).

Analytical Method for Detection

A stability-indicating HPLC method is crucial for separating Rizatriptan from its N-oxide impurity and other degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Rizatriptan and the N-oxide show significant absorbance (e.g., 225 nm or 280 nm).

-

Column Temperature: Ambient or controlled (e.g., 30°C).

dot

Caption: Workflow for the oxidative forced degradation study.

Conclusion

The formation of this compound is a critical parameter to monitor during the development and lifecycle of Rizatriptan-containing drug products. Understanding its mechanism of formation, primarily through the oxidation of the tertiary amine, allows for the implementation of appropriate control strategies. These include minimizing exposure to oxidative conditions during manufacturing and storage and employing robust, validated analytical methods for its detection and quantification. The information provided in this guide serves as a valuable resource for scientists and researchers dedicated to ensuring the quality, safety, and efficacy of Rizatriptan.

References

The Pharmacokinetics and Disposition of Rizatriptan N-oxide in Humans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and disposition of Rizatriptan (B1679398) N-oxide, a minor metabolite of the selective 5-HT1B/1D receptor agonist, rizatriptan, used in the acute treatment of migraine. This document summarizes key quantitative data, details experimental methodologies from pivotal human studies, and presents metabolic pathways and experimental workflows through standardized diagrams.

Introduction

Rizatriptan undergoes extensive metabolism in humans, with the primary route being oxidative deamination by monoamine oxidase-A (MAO-A) to the inactive indole (B1671886) acetic acid metabolite.[1][2][3] Several other minor metabolites are formed, including N-monodesmethyl-rizatriptan, a 6-hydroxy derivative, its sulfate (B86663) conjugate, and Rizatriptan N-oxide.[2][4] Current evidence indicates that this compound is a minor and pharmacologically inactive metabolite. Understanding the formation and elimination of all metabolites, including this compound, is crucial for a complete characterization of the disposition of rizatriptan.

Quantitative Pharmacokinetic Data

The disposition of rizatriptan and its metabolites has been investigated in human studies involving both intravenous and oral administration of radiolabeled rizatriptan. The quantitative data on urinary excretion of rizatriptan and its major metabolites are summarized below.

Table 1: Cumulative Urinary Excretion of Rizatriptan and its Metabolites in Healthy Male Volunteers (% of Administered Dose)

| Analyte | 3 mg Intravenous Dose | 10 mg Oral Dose |

| Unchanged Rizatriptan | 26% | 14% |

| Indole Acetic Acid Metabolite | 35% | 51% |

| This compound | 4% | 2% |

These data clearly indicate that this compound is a minor metabolite, with a small fraction of the administered rizatriptan dose being eliminated in the urine as this entity. The majority of the dose is eliminated as the indole acetic acid metabolite, particularly after oral administration, highlighting the significance of first-pass metabolism.

Metabolic Pathways

The metabolism of rizatriptan is primarily mediated by MAO-A. The formation of this compound represents a minor pathway in the overall metabolic scheme.

Caption: Metabolic pathways of rizatriptan in humans.

Experimental Protocols

The primary human study that characterized the disposition and pharmacokinetics of rizatriptan and its metabolites, including this compound, employed a crossover design.

Study Design

A key study involved a two-period, open-label, crossover design in healthy male volunteers.

-

Period 1: Subjects received a single 3 mg intravenous infusion of [14C]rizatriptan over 30 minutes.

-

Period 2: Following a washout period, the same subjects received a single 10 mg oral dose of [14C]rizatriptan.

A separate high-dose study was also conducted where healthy male volunteers received a single 60 mg oral dose of non-labeled rizatriptan to facilitate metabolite identification.

Caption: Experimental workflow for human pharmacokinetic studies of rizatriptan.

Sample Collection and Analysis

-

Sample Collection: Blood and urine samples were collected at predetermined time points after drug administration.

-

Analytical Methods: The concentrations of rizatriptan and its metabolites in plasma and urine were determined using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). For the identification of metabolites in the high-dose study, nuclear magnetic resonance (NMR) spectroscopy was also employed.

Disposition of this compound

Absorption and Formation

Rizatriptan is well-absorbed after oral administration. The formation of this compound occurs during the metabolic processes that follow absorption. As it is a minor metabolite, the specific enzymes responsible for its formation, other than the general context of oxidative metabolism, are not extensively detailed in the available literature.

Distribution

There is no specific information available on the distribution of this compound in human tissues. Given its minor contribution to the overall metabolite profile and its presumed high polarity, its distribution is likely limited.

Metabolism and Elimination

This compound is considered a final metabolic product and is eliminated from the body primarily through urinary excretion. As an inactive metabolite, it does not undergo further significant metabolism. The urinary excretion data (Table 1) represents the primary route of elimination for this compound.

Conclusion

This compound is a minor, pharmacologically inactive metabolite of rizatriptan in humans. Its formation represents a minor metabolic pathway, with the majority of rizatriptan being metabolized by MAO-A to the indole acetic acid derivative. The disposition of this compound is characterized by its formation during rizatriptan metabolism and its subsequent elimination in the urine. For drug development professionals, the low abundance and lack of pharmacological activity of this compound suggest that it is unlikely to contribute to either the therapeutic effects or the adverse event profile of rizatriptan.

References

Unveiling the Inactivity: A Technical Guide to the Biological Profile of Rizatriptan N-oxide at 5-HT1B/1D Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rizatriptan (B1679398) is a potent and selective serotonin (B10506) 5-HT1B/1D receptor agonist, widely used in the acute treatment of migraine. Its therapeutic action is mediated by agonist activity at these receptors, leading to cranial vasoconstriction and inhibition of neuropeptide release. The metabolism of rizatriptan results in several byproducts, including Rizatriptan N-oxide. This technical guide consolidates available pharmacological data and outlines the standard experimental procedures used to characterize ligand activity at 5-HT1B/1D receptors. Official documentation and metabolism studies consistently classify this compound as a minor metabolite that is pharmacologically inactive at the 5-HT1B/1D receptor. While direct quantitative binding or functional data for the N-oxide metabolite are not available in published literature, its designation as "inactive" is based on comprehensive pharmacological profiling performed during drug development.

Pharmacological Profile of Rizatriptan and its Metabolites

Rizatriptan's primary route of metabolism is oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole (B1671886) acetic acid metabolite.[1][2] Other minor metabolites are also formed, including N-monodesmethyl-rizatriptan, the N-oxide, and a 6-hydroxy compound.[1][2][3]

-

Rizatriptan (Parent Compound): A high-affinity agonist at 5-HT1B and 5-HT1D receptors, which is the basis for its therapeutic effect in migraine.

-

N-monodesmethyl-rizatriptan: A minor metabolite with pharmacological activity at the 5-HT1B/1D receptor similar to the parent compound. However, its plasma concentrations are only about 14% of rizatriptan and it is eliminated at a similar rate.

-

This compound: Consistently described as a minor metabolite that is not active at the 5-HT1B/1D receptor.

-

Other Metabolites: The indole acetic acid metabolite, the 6-hydroxy compound, and the sulfate (B86663) conjugate of the 6-hydroxy metabolite are also not active at the 5-HT1B/1D receptor.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the known activity of the parent compound, Rizatriptan. It is crucial to note the absence of published quantitative data for this compound, reflecting its classification as inactive.

Table 1: Comparative Biological Activity at 5-HT1B/1D Receptors

| Compound | Target | Assay Type | Species | Value | Citation |

| Rizatriptan | 5-HT1B | Binding Affinity (pKi) | Human | 8.0 | |

| 5-HT1D | Binding Affinity (pKi) | Human | 8.8 | ||

| This compound | 5-HT1B / 5-HT1D | Binding / Functional | - | Not Active |

Note: "Not Active" indicates that in the pharmacological studies required for drug approval, the compound did not show significant affinity or efficacy at the target receptors. Specific quantitative values (e.g., Ki > 10,000 nM) are not publicly available.

Signaling Pathways of 5-HT1B/1D Receptors

The 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is the canonical signaling pathway for these receptors. The dissociation of the G protein heterotrimer also liberates Gβγ subunits, which can modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

To determine the biological activity of a compound like this compound, two primary types of in vitro assays are employed: radioligand binding assays to measure affinity for the receptor, and functional assays to measure the cellular response upon binding.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to displace a known radioactive ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1B and 5-HT1D receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Radioligand: A high-affinity radiolabeled antagonist or agonist, such as [3H]-GR125743 or [125I]-GTI.

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known, non-radioactive 5-HT1B/1D ligand (e.g., serotonin or sumatriptan) to saturate all receptors.

-

Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2, CaCl2) and protease inhibitors.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Preparation: Thaw receptor membrane aliquots on ice and homogenize in ice-cold assay buffer to ensure a uniform suspension.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and the radioligand at a fixed concentration (usually at or below its Kd value).

-

Controls:

-

Total Binding: Wells containing buffer, radioligand, and vehicle only.

-

Non-specific Binding: Wells containing buffer, radioligand, and the non-specific binding control.

-

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (cAMP Inhibition)

This assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying its effect on the intracellular second messenger cAMP.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell Line: A whole-cell system (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT1B or 5-HT1D receptor.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556), to raise basal cAMP levels, allowing for the measurement of inhibition.

-

Test Compound: this compound.

-

Reference Agonist: Rizatriptan or 5-HT.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

-

Cell Culture Medium and Buffers: Standard reagents for cell maintenance and stimulation.

Protocol:

-

Cell Plating: Seed the cells into 96- or 384-well plates and grow to an appropriate confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add the test compound (this compound) at various concentrations, along with a fixed concentration of forskolin.

-

Controls:

-

Basal Control: Cells with buffer only.

-

Stimulated Control: Cells with forskolin only.

-

Reference Agonist Control: Cells with forskolin and the reference agonist at a saturating concentration.

-

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the detection kit manufacturer's instructions. This typically involves adding detection reagents that generate a signal (e.g., fluorescence) inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Normalize the data to the stimulated (0% inhibition) and basal (100% inhibition) controls.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal inhibition achieved).

-

An Emax near 0% would confirm that this compound is inactive as an agonist.

-

Conclusion

References

Literature review on the discovery of Rizatriptan N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan, a potent and selective 5-HT1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine headaches. Understanding the metabolic fate of Rizatriptan is crucial for a comprehensive assessment of its efficacy and safety profile. This technical guide provides an in-depth review of the discovery, synthesis, and characterization of a minor, yet significant, metabolite: Rizatriptan N-oxide. This document details the experimental methodologies employed in its identification and characterization, presents quantitative data in a structured format, and visualizes the key pathways and workflows involved in its discovery.

Metabolic Pathway of Rizatriptan

Rizatriptan undergoes extensive first-pass metabolism, with the primary route being oxidative deamination by monoamine oxidase-A (MAO-A) to form the inactive indole (B1671886) acetic acid metabolite.[1] This pathway accounts for a significant portion of the drug's elimination.[1] However, several minor metabolites have also been identified, including N-monodesmethyl-rizatriptan, a 6-hydroxy-rizatriptan, and this compound.[1][2] The formation of this compound represents a minor metabolic pathway.

Caption: Metabolic pathways of Rizatriptan.

Discovery and Identification of this compound

The identification of this compound was a result of human metabolism studies designed to elucidate the disposition and pharmacokinetic profile of Rizatriptan.

Experimental Workflow for Metabolite Identification

The discovery of this compound followed a systematic workflow involving in vivo studies and subsequent analytical characterization of biological samples.

Caption: Workflow for the discovery of Rizatriptan metabolites.

Detailed Experimental Protocols

1. In Vivo Human Metabolism Study

-

Subjects: Healthy male volunteers.

-

Drug Administration: A single oral dose of 10 mg of [14C]Rizatriptan was administered. In a separate study phase, a single intravenous dose of 3 mg was also administered.[3]

-

Sample Collection: Urine and feces were collected over a period of 120 hours following drug administration.

-

Radioactivity Measurement: Total radioactivity in urine and feces was measured to determine the extent of excretion.

2. Metabolite Profiling and Identification

-

Sample Preparation: Urine samples were prepared for analysis, which likely involved centrifugation to remove particulate matter and potentially solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

An HPLC system was used to separate the parent drug and its metabolites from the urine matrix.

-

The separated compounds were then introduced into a tandem mass spectrometer.

-

Full scan mass spectra were acquired to identify potential metabolites based on their mass-to-charge ratio (m/z). The expected m/z for the protonated molecule of this compound is 286.17.

-

Product ion scans (MS/MS) were performed on the potential metabolite peaks to obtain fragmentation patterns, which provide structural information.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Metabolites of interest were isolated from the urine, likely using preparative HPLC.

-

Quantitative Data on this compound

The following table summarizes the key quantitative data related to the excretion of Rizatriptan and its metabolites.

| Parameter | Oral Administration (10 mg) | Intravenous Administration (3 mg) | Reference |

| Total Radioactivity Recovery | |||

| Urine | 82% of dose | 89% of dose | |

| Feces | 12% of dose | Not Reported | |

| Urinary Excretion | |||

| Unchanged Rizatriptan | ~14% of dose | ~26% of dose | |

| Indole Acetic Acid Metabolite | ~51% of dose | ~35% of dose | |

| This compound | ~2% of dose | ~4% of dose | **** |

Synthesis and Characterization of this compound

For definitive identification and to serve as a reference standard, this compound was synthesized.

Synthetic Protocol

The synthesis of this compound can be achieved through the oxidation of Rizatriptan base. The following is a representative synthetic protocol based on literature procedures for the N-oxidation of similar tertiary amines. This protocol is adapted from the general principles of N-oxidation and the specific details provided in the literature for the preparation of Rizatriptan impurities.

Logical Relationship of Synthesis and Characterization

Caption: Logical workflow for the synthesis and characterization of this compound.

Detailed Synthetic Protocol

-

Materials:

-

Rizatriptan base

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., a mixture of dichloromethane and methanol)

-

-

Procedure:

-

Dissolve Rizatriptan base in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.

-

Characterization Data

The following table summarizes the expected characterization data for this compound.

| Analytical Technique | Expected Results |

| HPLC | A single major peak indicating high purity. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the protonated molecule [M+H]+ at m/z 286.17. |

| 1H NMR | Downfield shift of the signals for the N-methyl protons and the methylene (B1212753) protons adjacent to the N-oxide group compared to Rizatriptan. |

| 13C NMR | Shift in the carbon signals of the N-methyl groups and the adjacent methylene group due to the electronic effect of the N-oxide functionality. |

| Infrared (IR) Spectroscopy | Characteristic absorption band for the N-O stretching vibration. |

Note: While the synthesis and characterization have been reported, specific spectral data such as NMR chemical shifts and detailed mass fragmentation patterns are not widely available in peer-reviewed literature and are often proprietary. Researchers requiring a certified reference standard should obtain it from a commercial supplier who can provide a complete certificate of analysis.

Conclusion

The discovery of this compound was a key step in understanding the complete metabolic profile of Rizatriptan. Although a minor metabolite, its identification through rigorous in vivo studies and advanced analytical techniques like LC-MS/MS and NMR spectroscopy provided a more complete picture of the drug's disposition in humans. The synthesis and characterization of this metabolite have been crucial for its use as a reference standard in further analytical and metabolic studies. This technical guide provides a comprehensive overview of the processes and data that underpinned the discovery of this compound, offering valuable insights for professionals in the fields of drug metabolism, analytical chemistry, and pharmaceutical development.

References

CAS number and molecular formula for Rizatriptan N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rizatriptan N-oxide, a known metabolite and potential impurity of the anti-migraine drug Rizatriptan. This document outlines its chemical identity, methods of preparation through forced degradation, and analytical characterization techniques. Furthermore, it contextualizes the relevance of this compound within the broader metabolic pathway of its parent compound.

Chemical and Physical Data

This compound is identified by the following chemical identifiers and properties. This data is crucial for its accurate identification and characterization in research and quality control settings.

| Parameter | Value | Reference |

| CAS Number | 260435-42-5 | [1] |

| Molecular Formula | C15H19N5O | [1] |

| Molecular Weight | 285.3 g/mol | [1] |

| Formal Name | N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-oxide | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and Methanol (B129727) |

Synthesis and Formation

This compound is not typically synthesized as a primary pharmaceutical ingredient but is rather formed as a metabolite or a degradation product under oxidative conditions. Understanding its formation is critical for the development of stable Rizatriptan formulations and for impurity profiling.

Experimental Protocol: Forced Degradation for this compound Generation

This protocol describes a method for the intentional degradation of Rizatriptan to produce this compound for analytical and research purposes.

Objective: To generate this compound through oxidative stress.

Materials:

-

Rizatriptan benzoate (B1203000) Active Pharmaceutical Ingredient (API)

-

3% Hydrogen Peroxide (H₂O₂)

-

Mobile phase (e.g., as used in HPLC analysis)

-

Volumetric flasks (50 ml)

-

Pipettes

Procedure:

-

Weigh 50 mg of Rizatriptan benzoate API and transfer it to a 50 ml volumetric flask.

-

Dissolve the API in 10 ml of the chosen mobile phase.

-

Add 5 ml of 3% hydrogen peroxide to the flask.

-

Allow the mixture to stand at room temperature for 1 hour to facilitate oxidation.

-

After the exposure period, dilute the solution to the mark with the mobile phase.

-

Further dilutions can be made as required for the specific analytical technique being employed.

Logical Workflow for Forced Degradation:

Analytical Characterization

The identification and quantification of this compound as an impurity are typically achieved using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the separation and quantification of Rizatriptan and its impurities.

-

Column: Perfectsil (C18, 250 mm × 4.6 mm, 5.0 μ) or equivalent.

-

Mobile Phase: A mixture of 0.01 M Phosphate buffer and methanol (e.g., 80:20 v/v). The pH of the buffer is adjusted to 5.0 with orthophosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR)

These techniques are employed for the structural elucidation and confirmation of this compound and other degradation products. High-resolution mass spectrometry can be used to determine the elemental composition and molecular formula. NMR spectroscopy provides detailed information about the chemical structure.

Metabolic Pathway of Rizatriptan

Rizatriptan undergoes metabolism in the body, primarily through oxidative deamination by monoamine oxidase-A (MAO-A). This process leads to the formation of an inactive indole (B1671886) acetic acid metabolite as the major product. This compound is formed as a minor, pharmacologically inactive metabolite.

Metabolic Pathway of Rizatriptan:

Conclusion

This technical guide provides essential information on this compound for professionals in the field of drug development and research. The provided data and protocols for its generation and characterization are fundamental for impurity profiling and ensuring the quality and stability of Rizatriptan-containing pharmaceutical products. A thorough understanding of the metabolic fate of Rizatriptan, including the formation of minor metabolites like the N-oxide, is crucial for a complete pharmacological and toxicological assessment.

References

Formation of Rizatriptan N-oxide Under Oxidative Stress Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan, a selective 5-hydroxytryptamine (5-HT)1B/1D receptor agonist, is widely used for the acute treatment of migraine headaches. As with any pharmaceutical compound, understanding its stability and degradation pathways is critical for ensuring product quality, safety, and efficacy. One of the key degradation products of Rizatriptan is its N-oxide derivative, formed under oxidative stress conditions. This technical guide provides a comprehensive overview of the formation of Rizatriptan N-oxide, including the underlying chemical mechanisms, detailed experimental protocols for its generation and analysis, and quantitative data from forced degradation studies.

This compound is a known impurity and a product of oxidative degradation[1]. Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are essential for identifying potential degradation products and developing stability-indicating analytical methods[2]. This document will delve into the specifics of oxidative stress testing for Rizatriptan, offering valuable insights for researchers and professionals involved in drug development and quality control.

Chemical Structures

A clear understanding of the molecular structures of Rizatriptan and its N-oxide is fundamental.

Caption: Chemical structures of Rizatriptan and this compound.

Formation of this compound under Oxidative Stress

Rizatriptan contains a tertiary amine group that is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This reaction is a common degradation pathway for many pharmaceutical compounds containing tertiary amine moieties when exposed to oxidizing agents.

Mechanism of N-Oxidation

The oxidation of the tertiary amine in Rizatriptan by hydrogen peroxide (H₂O₂) proceeds through a nucleophilic attack of the nitrogen atom on the oxygen atom of the peroxide.

Caption: Simplified mechanism of Rizatriptan N-oxidation.

Experimental Protocols for Forced Oxidative Degradation

Forced degradation studies are performed to intentionally degrade a drug substance to identify its degradation products and develop stability-indicating methods.

General Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced oxidative degradation study.

Detailed Protocol for Oxidative Degradation of Rizatriptan Benzoate (B1203000)

This protocol is based on a published forced degradation study[3][4].

Materials:

-

Rizatriptan benzoate Active Pharmaceutical Ingredient (API) or tablet formulation

-

3% (v/v) Hydrogen Peroxide (H₂O₂)

-

HPLC grade mobile phase constituents (e.g., methanol, phosphate (B84403) buffer)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation (API): Accurately weigh 50 mg of Rizatriptan benzoate API and transfer it to a 50 mL volumetric flask. Dissolve in 10 mL of the mobile phase[3].

-

Sample Preparation (Tablet): For tablet formulations, use an amount of powdered tablet equivalent to 20 mg of Rizatriptan and transfer to a 100 mL volumetric flask with 10 mL of mobile phase.

-

Stress Application: To each flask, add 5 mL of 3% hydrogen peroxide.

-

Incubation: Expose the solutions for 1 hour at room temperature.

-

Final Preparation: After the incubation period, dilute the solutions to the final volume with the mobile phase. For further analysis, a 5 mL aliquot of each sample can be diluted to 50 mL (for API) or 20 mL (for tablet) with the mobile phase.

Analytical Methods for Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the primary technique for separating and quantifying Rizatriptan and its degradation products.

HPLC Method for Separation of Rizatriptan and this compound

A validated stability-indicating HPLC method is crucial for resolving Rizatriptan from its N-oxide and other potential degradants.

Table 1: HPLC Method Parameters for Rizatriptan and its N-oxide

| Parameter | Condition |

| Column | Perfectsil C18 (250 mm x 4.6 mm, 5.0 µm) |

| Mobile Phase | 0.01 M Phosphate buffer : Methanol (80:20 v/v), pH 5.0 adjusted with orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Temperature | Ambient |

Mass Spectrometry (MS) for Characterization

LC-MS is a powerful tool for the identification and structural elucidation of degradation products. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern provide valuable information.

-

Rizatriptan: Molecular Formula: C₁₅H₁₉N₅, Molecular Weight: 269.34 g/mol

-

This compound: Molecular Formula: C₁₅H₁₉N₅O, Molecular Weight: 285.34 g/mol

A characteristic fragmentation of N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H]⁺ - 16). In the case of this compound, a fragment corresponding to the m/z of the protonated Rizatriptan would be expected.

Quantitative Data from Forced Degradation Studies

The extent of degradation under oxidative stress can vary depending on the specific experimental conditions.

Table 2: Summary of Quantitative Data from Oxidative Stress Studies of Rizatriptan

| Oxidizing Agent | Concentration | Exposure Time | Temperature | % Recovery of Rizatriptan | Reference |

| Hydrogen Peroxide | 3% | 1 hour | Room Temperature | 9.27% | |

| Hydrogen Peroxide | 3.0% | Not specified | Not specified | "Considerable degradation" | |

| Hydrogen Peroxide | 1% | 1 hour | 70°C | No change observed |

Note: The study reporting 9.27% recovery indicates significant degradation, with only this percentage of the parent drug remaining.

Conclusion

The formation of this compound is a critical degradation pathway for Rizatriptan under oxidative stress conditions. This technical guide has provided a comprehensive overview of this process, including the underlying chemical mechanism, detailed experimental protocols for its induction and analysis, and quantitative data. A thorough understanding of this degradation pathway is essential for the development of stable formulations of Rizatriptan and for the implementation of robust, stability-indicating analytical methods in quality control. The provided workflows and protocols serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rizatriptan N-oxide

Abstract: This application note describes a validated analytical method for the quantification of Rizatriptan N-oxide, a potential impurity and minor metabolite of Rizatriptan. A robust and sensitive High-Performance Liquid Chromatography (HPLC) method with UV detection is presented for the analysis of this compound in bulk drug substances. Additionally, a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma is outlined to support pharmacokinetic and drug metabolism studies. All methodologies are presented with detailed protocols and validation data to ensure accuracy, precision, and reliability.

Introduction

Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches. During its synthesis and storage, impurities can arise, one of which is this compound. Furthermore, this compound is also a minor metabolite of Rizatriptan, formed in the body after administration[1]. Therefore, a reliable analytical method for the quantification of this compound is crucial for quality control of the active pharmaceutical ingredient (API) and for comprehensive pharmacokinetic studies.

This document provides a detailed protocol for an HPLC-UV method for the determination of this compound in bulk Rizatriptan benzoate (B1203000). It also proposes a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma, which is essential for researchers and scientists in the field of drug development and clinical pharmacology.

Metabolic Pathway of Rizatriptan

Rizatriptan undergoes metabolism in the body primarily through oxidative deamination by monoamine oxidase-A (MAO-A) to form an inactive indole (B1671886) acetic acid metabolite. Other minor metabolites include N-monodesmethyl-rizatriptan, a 6-hydroxy compound, and this compound.[1]

Quantification of this compound in Bulk Drug Substance (HPLC-UV Method)

This section details a validated reverse-phase HPLC method for the quantification of this compound as an impurity in Rizatriptan benzoate bulk drug substance. The method is based on a published study by Lawande (2017).

Experimental Protocol

3.1.1. Materials and Reagents

-

Rizatriptan Benzoate (API)

-

This compound reference standard

-

Potassium dihydrogen phosphate (B84403) (KH2PO4), analytical grade

-

Methanol (B129727), HPLC grade

-

Acetonitrile, HPLC grade

-

Orthophosphoric acid, analytical grade

-

Water, HPLC grade

3.1.2. Instrumentation

-

HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System or equivalent)

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

3.1.3. Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | ODS 3V, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.25 mM KH2PO4 buffer (pH adjusted to 2.0 with orthophosphoric acid) : Methanol (95:5 v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient | A gradient composition is utilized over a 35-minute run time. |

| Flow Rate | 1.0 mL/minute |

| Column Temperature | 40°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

3.1.4. Preparation of Solutions

-

Buffer (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.25 mM solution. Adjust the pH to 2.0 with orthophosphoric acid. Add methanol in a 95:5 (buffer:methanol) ratio.

-

Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol) to obtain a stock solution of a known concentration.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 450 ng/mL to 11000 ng/mL.

-

Sample Preparation: Accurately weigh a known amount of Rizatriptan benzoate bulk drug, dissolve it in the mobile phase, and dilute to a suitable concentration for analysis.

Method Validation Summary

The following table summarizes the validation parameters for the HPLC-UV method for this compound quantification in bulk drug substance, based on the findings by Lawande (2017).

| Validation Parameter | Result |

| Linearity Range | 450 - 11000 ng/mL |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 150 ng/mL |

| Limit of Quantification (LOQ) | 450 ng/mL |

| Accuracy (% Recovery) | 96.0 - 102.0% |

| Precision (%RSD) | Not explicitly stated, but the method was found to be precise. |

| Specificity | The method demonstrated good resolution between Rizatriptan and this compound (Resolution > 6). |

| Retention Time of Rizatriptan | 22.6 minutes |

| Retention Time of this compound | 24.7 minutes |

Proposed Method for Quantification of this compound in Human Plasma (LC-MS/MS Method)

As a minor metabolite, the concentration of this compound in plasma is expected to be low. Therefore, a highly sensitive and selective LC-MS/MS method is proposed for its quantification. The following protocol is a starting point and will require optimization and validation.

Experimental Workflow

References

Application Note: High-Performance Liquid Chromatographic Method for the Separation of Rizatriptan from its N-oxide Impurity

[AN-HPLC-001]

Abstract

This application note describes a precise, and accurate HPLC-UV method for the separation and quantification of Rizatriptan (B1679398) from its N-oxide impurity. The method is crucial for quality control in the manufacturing of Rizatriptan, a selective 5-hydroxytryptamine1B/1D receptor agonist used in the treatment of migraine headaches. The N-oxide is a potential impurity and degradation product that needs to be monitored to ensure the safety and efficacy of the drug product.[1] This method utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier, enabling effective separation and quantification with UV detection.

Introduction

Rizatriptan is an anti-migraine drug that functions by selectively activating 5-HT1B/1D receptors.[2] During its synthesis and storage, impurities can form, one of which is Rizatriptan N-oxide.[1] Regulatory guidelines necessitate the monitoring and control of such impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a reliable and robust analytical method is essential for the separation and quantification of Rizatriptan from its N-oxide impurity. This document provides a detailed protocol for an HPLC-UV method suitable for this purpose.

Experimental Protocol

Materials and Reagents

-

Rizatriptan Benzoate (B1203000) Reference Standard

-

This compound Reference Standard

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Orthophosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical Balance

-

pH Meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 20 mM Potassium Dihydrogen Orthophosphate (pH 3.5, adjusted with Orthophosphoric Acid) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 225 nm |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

Buffer Preparation (20 mM Potassium Dihydrogen Orthophosphate, pH 3.5): Dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase by sonication for 15 minutes before use.

Standard Stock Solution of Rizatriptan (100 µg/mL): Accurately weigh about 10 mg of Rizatriptan Benzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solution (for system suitability): Prepare a mixed working standard solution containing Rizatriptan (50 µg/mL) and this compound (10 µg/mL) by diluting the stock solutions with the mobile phase.

Sample Preparation (for drug substance): Accurately weigh about 10 mg of the Rizatriptan drug substance, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to achieve a final concentration of approximately 50 µg/mL of Rizatriptan. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the method was evaluated, and the quantitative data are summarized in the table below.

| Parameter | Rizatriptan | This compound |

| Retention Time (min) | ~5.2 | ~7.8 |

| Linearity Range (µg/mL) | 0.20 - 20[3] | 0.45 - 11[4] |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| LOD (µg/mL) | 0.016 | 0.15 |

| LOQ (µg/mL) | 0.0528 | 0.45 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 96.0 - 102.0 |

| Precision (%RSD) | < 2.0 | < 2.0 |

Experimental Workflow

Caption: Workflow for the HPLC analysis of Rizatriptan and its N-oxide impurity.

Conclusion

The described HPLC-UV method provides a reliable and robust means for the separation and quantification of Rizatriptan and its N-oxide impurity. The method is specific, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. The clear separation between the two compounds ensures that the N-oxide impurity can be accurately monitored to meet regulatory requirements.

References

Application Note: Quantitative Determination of Rizatriptan N-oxide in Human Urine by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of Rizatriptan N-oxide, a metabolite of the anti-migraine drug Rizatriptan, in human urine. The method employs a simple "dilute-and-shoot" sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical monitoring of Rizatriptan.

Introduction

Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used for the acute treatment of migraine headaches. The drug is metabolized in the body, with a portion being excreted in the urine as various metabolites, including this compound. Accurate measurement of this metabolite is crucial for understanding the complete pharmacokinetic profile of Rizatriptan. This application note provides a comprehensive protocol for the reliable quantification of this compound in human urine using LC-MS/MS, a highly sensitive and specific analytical technique.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Rizatriptan N10-Oxide-d6 (internal standard, IS)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

Formic acid (LC-MS grade)

-

Human urine (drug-free)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation

Prepare stock solutions of this compound and Rizatriptan N10-Oxide-d6 in methanol (B129727) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solutions with a mixture of water and acetonitrile (50:50, v/v) to create calibration standards and quality control (QC) samples.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the urine samples to ensure homogeneity.

-

In a microcentrifuge tube, combine 50 µL of urine with 450 µL of the internal standard working solution (in 50:50 water:acetonitrile).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A gradient elution is recommended to ensure good separation from endogenous urine components. A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for re-equilibration.

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions for this compound and its deuterated internal standard are provided in the table below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 286.2 | 270.2 | 20 |

| This compound | 286.2 | 58.1 | 25 |

| Rizatriptan N10-Oxide-d6 (IS) | 292.2 | 276.2 | 20 |

| Rizatriptan N10-Oxide-d6 (IS) | 292.2 | 64.1 | 25 |

Note: The collision energies provided are starting points and should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

| Parameter | This compound | Rizatriptan N10-Oxide-d6 (IS) |

| Molecular Formula | C15H19N5O | C15H13D6N5O |

| Molecular Weight | 285.34 g/mol | 291.38 g/mol |

| Precursor Ion [M+H]+ (m/z) | 286.2 | 292.2 |

| Product Ion 1 (m/z) | 270.2 ([M+H-16]+) | 276.2 ([M+H-16]+) |

| Product Ion 2 (m/z) | 58.1 | 64.1 |

Experimental Workflow Diagram

Application of Rizatriptan N-oxide as a Certified Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction